molecular formula C9H12FN3 B1314292 1-(5-Fluoropyridin-2-yl)piperazine CAS No. 907208-90-6

1-(5-Fluoropyridin-2-yl)piperazine

Cat. No. B1314292
M. Wt: 181.21 g/mol
InChI Key: DTAOJTXARNSWRJ-UHFFFAOYSA-N
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Description

“1-(5-Fluoropyridin-2-yl)piperazine” is a heterocyclic organic compound that has been widely used in scientific research. It is often found in drugs or in bioactive molecules . This compound is mainly used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “1-(5-Fluoropyridin-2-yl)piperazine” is C9H12FN3 . The molecular weight is 181.213 . The InChI key is CWIHXBWCGVXGRE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(5-Fluoropyridin-2-yl)piperazine” is a powder . It is stored at room temperature . .

Scientific Research Applications

Receptor Ligand Development

1-(5-Fluoropyridin-2-yl)piperazine derivatives have been explored for their potential as receptor ligands, particularly targeting the 5-HT1D receptor. The introduction of fluorine into the structure has shown to not only maintain high affinity and selectivity for the receptor but also to enhance the pharmacokinetic profiles of these compounds by reducing their pKa. This modification suggests a positive influence on oral absorption, highlighting the compound's potential in receptor-targeted therapies (Niel et al., 1999).

Imaging and Diagnostic Applications

The compound has been utilized in the development of PET tracers, specifically for serotonin 5-HT1A receptors. N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, synthesized from 1-(5-Fluoropyridin-2-yl)piperazine, have shown high brain uptake, slow brain clearance, and high affinity and selectivity as 5-HT1A receptor antagonists. This makes them promising candidates for in vivo imaging and quantification of these receptors, potentially aiding in the diagnosis and study of neuropsychiatric disorders (García et al., 2014).

Antimicrobial and Antifungal Research

A range of novel derivatives of 1-(5-Fluoropyridin-2-yl)piperazine has been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have highlighted the potential of these compounds in combating various bacterial and fungal strains, including antibiotic-resistant strains, indicating their significance in the development of new antimicrobial agents (Babu et al., 2015).

Development of Antipsychotic Agents

Some derivatives of 1-(5-Fluoropyridin-2-yl)piperazine have been explored for their potential as antipsychotic agents. Studies have shown that these compounds, due to their affinity for dopamine and serotonin receptors, could be effective in treating psychiatric conditions without inducing significant side effects typically associated with antipsychotic drugs (Raviña et al., 2000).

Study of Molecular Interactions and Structures

1-(5-Fluoropyridin-2-yl)piperazine-based compounds have also been used to understand molecular interactions and crystal structures. XPS studies of new solid forms of 5-fluorouracil with piperazine, including 1-(5-Fluoropyridin-2-yl)piperazine, have shed light on atomic environments and molecular interactions, contributing valuable insights into pharmaceutical and biomedical applications (Todea et al., 2018).

Safety And Hazards

The safety data sheet for “1-(5-Fluoropyridin-2-yl)piperazine” indicates that it is for research and development use only and not for medicinal, household, or other use . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAOJTXARNSWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547423
Record name 1-(5-Fluoropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-2-yl)piperazine

CAS RN

907208-90-6
Record name 1-(5-Fluoropyridin-2-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907208-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-fluoropyridin-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With stirring, 500 mg (2.84 mmol) of 2-bromo-5-fluoropyridine and 1.22 g (14.2 mmol) of piperazine are heated at 150° C. for 24 h. After cooling, excess piperazine is distilled off in vacuo (Kugelrohr, 1.5 mbar, 120° C.). The residue is purified by flash chromatography (dichloromethane/ethanol/conc. ammonia solution, 30:1:0.1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TO Schrader, Y Xiong, AO Lorenzana… - ACS Medicinal …, 2020 - ACS Publications
The discovery of PIPE-359, a brain-penetrant and selective antagonist of the muscarinic acetylcholine receptor subtype 1 is described. Starting from a literature-reported M 1 antagonist, …
Number of citations: 4 pubs.acs.org
HK Giratallah - 2018 - search.proquest.com
DESIGN, SYNTHESIS, AND PRELIMINARY EVALUATION OF GAMMA- BUTYROLACTONE-BASED 5-HT7 LIGANDS ______________________________________ Page 1 DESIGN…
Number of citations: 2 search.proquest.com
JD Hansen, M Correa, MA Nagy… - Journal of medicinal …, 2020 - ACS Publications
Many patients with multiple myeloma (MM) initially respond to treatment with modern combination regimens including immunomodulatory agents (lenalidomide and pomalidomide) and …
Number of citations: 122 pubs.acs.org
松藤哲義 - 静岡県立大学学位論文, 2015 - u-shizuoka-ken.repo.nii.ac.jp
有史以来, 人類は様々な病気や環境変化による飢餓と闘ってきた. 先人達の英知を結集した科学技術を巧みに利用し, 我々は今, その恩恵を謳歌するかの如く, 平均寿命を延ばし続けている 1). 事実, …
Number of citations: 5 u-shizuoka-ken.repo.nii.ac.jp

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